2-Hydroxy-4-(methylthio)butyronitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-(methylthio)butanenitrile can be achieved through several methods. One common approach involves the hydrolysis of 2-hydroxy-4-(methylthio)butanoic acid using nitrilase enzymes. This method is advantageous as it operates under mild conditions and avoids the production of unwanted inorganic salts .
Industrial Production Methods
In industrial settings, the production of 2-hydroxy-4-(methylthio)butanenitrile often involves the use of immobilized nitrilase on bioinspired silica. This method enhances the stability and reusability of the enzyme, allowing for efficient conversion of the substrate to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(methylthio)butanenitrile undergoes various chemical reactions, including:
Hydrolysis: Conversion to 2-hydroxy-4-(methylthio)butanoic acid using nitrilase.
Oxidation: Potential oxidation of the hydroxyl group to form corresponding ketones or carboxylic acids.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Nitrilase enzymes under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like ammonia or amines in the presence of catalysts.
Major Products Formed
Hydrolysis: 2-Hydroxy-4-(methylthio)butanoic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Amides or other nitrile derivatives.
Scientific Research Applications
2-Hydroxy-4-(methylthio)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of high-value carboxylic acids and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-(methylthio)butanenitrile involves its interaction with specific enzymes and molecular targets. For instance, during hydrolysis, nitrilase enzymes catalyze the conversion of the nitrile group to a carboxylic acid, facilitating the formation of 2-hydroxy-4-(methylthio)butanoic acid . This process involves the cleavage of the carbon-nitrogen triple bond and the addition of water molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybutanenitrile: Lacks the methylthio group, making it less versatile in certain reactions.
4-Methylthio butanenitrile: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-4-(methylthio)butanenitrile is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Properties
IUPAC Name |
2-hydroxy-4-methylsulfanylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-8-3-2-5(7)4-6/h5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWOJJANXYSACS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884986 | |
Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17773-41-0 | |
Record name | 2-Hydroxy-4-(methylthio)butanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17773-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4-(methylthio)butyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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